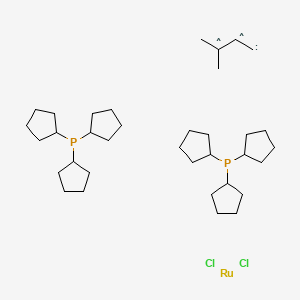

Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dichloro(3-méthyl-2-buténylidène)bis(tricyclopentylphosphine)ruthénium(II) est un composé organométallique à base de ruthénium de formule empirique C35H62Cl2P2Ru et d’une masse moléculaire de 716,79 g/mol . Ce composé est connu pour son application dans les réactions de métathèse, en particulier dans la métathèse des oléfines, qui est un outil puissant en synthèse organique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Dichloro(3-méthyl-2-buténylidène)bis(tricyclopentylphosphine)ruthénium(II) implique généralement la réaction du trichlorure de ruthénium avec la tricyclopentylphosphine et le 3-méthyl-2-buténylidène . La réaction est effectuée sous atmosphère inerte, généralement d’azote ou d’argon, pour empêcher l’oxydation. Le mélange réactionnel est ensuite chauffé pour faciliter la formation du complexe de ruthénium souhaité .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais elles sont adaptées pour tenir compte de quantités plus importantes. Le processus implique un contrôle strict des conditions de réaction, notamment la température, la pression et l’atmosphère inerte, afin de garantir un rendement élevé et une pureté élevée du produit .

Analyse Des Réactions Chimiques

Types de réactions

Dichloro(3-méthyl-2-buténylidène)bis(tricyclopentylphosphine)ruthénium(II) subit principalement des réactions de métathèse, notamment :

Métathèse des oléfines : Cette réaction implique l’échange de groupes alkylidène entre les alcènes, conduisant à la formation de nouvelles doubles liaisons carbone-carbone.

Polymérisation par ouverture de cycle par métathèse (ROMP) : Cette réaction est utilisée pour produire des polymères à partir d’oléfines cycliques.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent divers alcènes et oléfines cycliques. Les réactions sont généralement effectuées sous atmosphère inerte pour empêcher l’oxydation et la dégradation du catalyseur .

Principaux produits

Les principaux produits formés par ces réactions dépendent des substrats spécifiques utilisés. Dans la métathèse des oléfines, les produits sont généralement de nouveaux alcènes, tandis que dans la ROMP, les produits sont des polymères .

Applications de la recherche scientifique

Dichloro(3-méthyl-2-buténylidène)bis(tricyclopentylphosphine)ruthénium(II) a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II) has a wide range of applications in scientific research:

Mécanisme D'action

Le mécanisme d’action du Dichloro(3-méthyl-2-buténylidène)bis(tricyclopentylphosphine)ruthénium(II) implique la coordination du centre de ruthénium avec les ligands alkylidène et phosphine. Cette coordination facilite l’activation des alcènes, conduisant à la formation de nouvelles liaisons carbone-carbone par des réactions de métathèse . Les cibles moléculaires et les voies impliquées comprennent l’interaction du centre de ruthénium avec les doubles liaisons des alcènes, permettant l’échange de groupes alkylidène .

Comparaison Avec Des Composés Similaires

Composés similaires

Catalyseur de Grubbs M103 :

Catalyseur de première génération de Grubbs : Ce catalyseur a un profil cinétique similaire et est utilisé dans des réactions de métathèse similaires.

Unicité

Dichloro(3-méthyl-2-buténylidène)bis(tricyclopentylphosphine)ruthénium(II) est unique en raison de son environnement de ligand spécifique, qui confère une réactivité et une sélectivité distinctes dans les réactions de métathèse. Les ligands tricyclopentylphosphine offrent des propriétés stériques et électroniques qui influencent les performances du catalyseur .

Propriétés

Formule moléculaire |

C35H62Cl2P2Ru |

|---|---|

Poids moléculaire |

716.8 g/mol |

InChI |

InChI=1S/2C15H27P.C5H8.2ClH.Ru/c2*1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-4-5(2)3;;;/h2*13-15H,1-12H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2 |

Clé InChI |

UCDVULRIJNJVEV-UHFFFAOYSA-L |

SMILES canonique |

C[C](C)[CH][CH].C1CCC(C1)P(C2CCCC2)C3CCCC3.C1CCC(C1)P(C2CCCC2)C3CCCC3.Cl[Ru]Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)

![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)